molecular formula C24H20O5 B2377998 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid CAS No. 858750-06-8

2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid

Cat. No.: B2377998
CAS No.: 858750-06-8
M. Wt: 388.419
InChI Key: DIEFBZIBAMQSTO-UHFFFAOYSA-N
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Description

2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene group, which is a polycyclic aromatic hydrocarbon, attached to a chromone core via a methoxy linkage.

Preparation Methods

The synthesis of 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Chromone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Group: This step involves the attachment of the naphthalene moiety to the chromone core via a methoxy linkage, which can be accomplished using nucleophilic substitution reactions.

    Final Functionalization:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid include other chromone derivatives and naphthalene-containing molecules. These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications. Some examples of similar compounds include:

    Flavones: Another class of chromone derivatives with diverse biological activities.

    Naphthoquinones: Compounds containing a naphthalene core with quinone functionalities, known for their medicinal properties.

Properties

IUPAC Name

2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-14-18-10-11-21(15(2)23(18)29-24(27)20(14)12-22(25)26)28-13-17-8-5-7-16-6-3-4-9-19(16)17/h3-11H,12-13H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEFBZIBAMQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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